Benazepril Ethyl Ester
Benazepril Ethyl Ester
Brand Name:
Vulcanchem
CAS No.:
103129-58-4
VCID:
VC0046385
InChI:
InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
SMILES:
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC
Molecular Formula:
C26H32N2O5
Molecular Weight:
452.5 g/mol
Benazepril Ethyl Ester
CAS No.: 103129-58-4
Reference Standards
VCID: VC0046385
Molecular Formula: C26H32N2O5
Molecular Weight: 452.5 g/mol
CAS No. | 103129-58-4 |
---|---|
Product Name | Benazepril Ethyl Ester |
Molecular Formula | C26H32N2O5 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Standard InChI | InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 |
Standard InChIKey | NKPNCAYTOLXSEG-VXKWHMMOSA-N |
Isomeric SMILES | CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
SMILES | CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC |
Synonyms | [S-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester; |
PubChem Compound | 22824505 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume